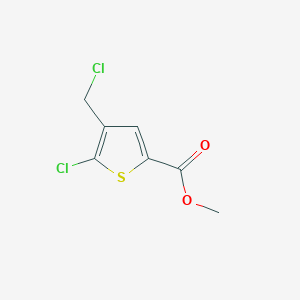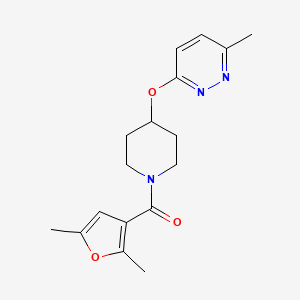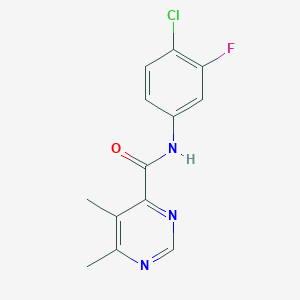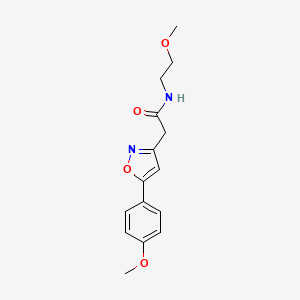
4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H9ClF3N3O2 and its molecular weight is 271.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- 5-Amino-3-trifluoromethylisoxazole and pyrazole-4-carboxylic acids, closely related to the compound , have been synthesized for the study of their behavior toward electrophiles. These compounds have shown unique reactions in acylation and carbamoylation processes, indicating potential for further chemical exploration (Tanaka et al., 1986).
Chemical Synthesis Techniques
- Research into the synthesis of 4-cyano- and 5-aminopyrazoles has provided insight into chemoselective methods that might be applicable to related compounds. These methods offer efficient ways to synthesize pyrazoles with significant biological activity (Toche et al., 2008).
Catalysis and Molecular Transformations
- Pyrazole derivatives bearing a cyclopropyl group, similar to the compound , have been used successfully in palladium-catalyzed direct arylations. This showcases their potential in forming complex molecular structures through regioselective catalytic processes (Sidhom et al., 2018).
Antibacterial Applications
- Derivatives of pyrazole-carboxylic acids have been synthesized and evaluated for their antibacterial activities against various bacteria. This research suggests potential applications of similar compounds in medicinal chemistry (Bildirici et al., 2007).
Fluorescent Property Evaluation
- The study of 1,3,5-triaryl-2-pyrazolines, related to the compound , has revealed their fluorescent properties in the blue region of the visible spectrum. This indicates a potential for the use of similar compounds in fluorescence-based applications (Hasan et al., 2011).
Novel Ligand Synthesis
- Research into the synthesis of novel ligands based on pyrazole-carboxylic acids, which are structurally related, has explored their potential use in medicinal chemistry and metal complex catalysis. This suggests similar utility for the compound (Dalinger et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions in the research and development of pyrazole compounds could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient and environmentally friendly synthesis methods, and the exploration of new applications in areas such as materials science and catalysis .
Eigenschaften
IUPAC Name |
4-amino-2-cyclopropyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2.ClH/c9-8(10,11)6-4(12)5(7(15)16)14(13-6)3-1-2-3;/h3H,1-2,12H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXZGOCUYPRDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C(=N2)C(F)(F)F)N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2550791.png)
![4-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,4-dimethylphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B2550793.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2550798.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2550799.png)

![(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B2550801.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2550804.png)


![2-cyclopropyl-N,4-dimethyl-N-[(1-methylpiperidin-3-yl)methyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2550809.png)
